REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[CH2:4][CH2:3]1.Cl>[Pd].CO>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][O:9][C:10]2[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)[CH2:4][CH2:3]1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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CN1CCC(CC1)COC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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100 mg
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Then, the solid was removed by filtration through Celite, which
|
Type
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WASH
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Details
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was washed thoroughly with MeOH (200 mL)
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Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in water (50 mL)
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with CH2Cl2 (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (CH2Cl2/MeOH, 10:1, 2% NEt3)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)COC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |